2-(2-Furanoyl)pyridine
Overview
Description
2-(2-Furanoyl)pyridine is an organic compound that features a furan ring attached to a pyridine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furanoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-furyl lithium with pyridine-2-carboxaldehyde, followed by oxidation to form the desired product. Another method includes the condensation of 2-furyl methyl ketone with pyridine-2-carboxylic acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furanoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form 2-(2-furyl)pyridine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed:
- Oxidation of the furan ring leads to furan-2,3-dione derivatives.
- Reduction of the carbonyl group results in 2-(2-furyl)pyridine.
- Substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Furanoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Furanoyl)pyridine involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the furan and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Acetylpyridine: Similar structure but with an acetyl group instead of a furan ring.
2-Furylpyridine: Lacks the carbonyl group, leading to different chemical properties.
2-(2-Thienoyl)pyridine: Contains a thiophene ring instead of a furan ring.
Uniqueness: 2-(2-Furanoyl)pyridine is unique due to the presence of both a furan ring and a carbonyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
furan-2-yl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWPXKINZWYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374699 | |
Record name | 2-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93560-49-7 | |
Record name | 2-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.